tert-Butyl 3-[4-(methanesulfonyl)piperazin-1-yl]azetidine-1-carboxylate
tert-Butyl 3-[4-(methanesulfonyl)piperazin-1-yl]azetidine-1-carboxylate
Brand Name:
Vulcanchem
CAS No.:
178312-23-7
VCID:
VC20914795
InChI:
InChI=1S/C13H25N3O4S/c1-13(2,3)20-12(17)15-9-11(10-15)14-5-7-16(8-6-14)21(4,18)19/h11H,5-10H2,1-4H3
SMILES:
CC(C)(C)OC(=O)N1CC(C1)N2CCN(CC2)S(=O)(=O)C
Molecular Formula:
C13H25N3O4S
Molecular Weight:
319.42 g/mol
tert-Butyl 3-[4-(methanesulfonyl)piperazin-1-yl]azetidine-1-carboxylate
CAS No.: 178312-23-7
Cat. No.: VC20914795
Molecular Formula: C13H25N3O4S
Molecular Weight: 319.42 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 178312-23-7 |
|---|---|
| Molecular Formula | C13H25N3O4S |
| Molecular Weight | 319.42 g/mol |
| IUPAC Name | tert-butyl 3-(4-methylsulfonylpiperazin-1-yl)azetidine-1-carboxylate |
| Standard InChI | InChI=1S/C13H25N3O4S/c1-13(2,3)20-12(17)15-9-11(10-15)14-5-7-16(8-6-14)21(4,18)19/h11H,5-10H2,1-4H3 |
| Standard InChI Key | KQHMCDLKYDJVSB-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CC(C1)N2CCN(CC2)S(=O)(=O)C |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC(C1)N2CCN(CC2)S(=O)(=O)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator